

spectroscopic data (NMR, IR, Mass Spec) of 8-Bromo-2-chloroquinoline

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Compound of Interest

Compound Name: 8-Bromo-2-chloroquinoline

Cat. No.: B070218

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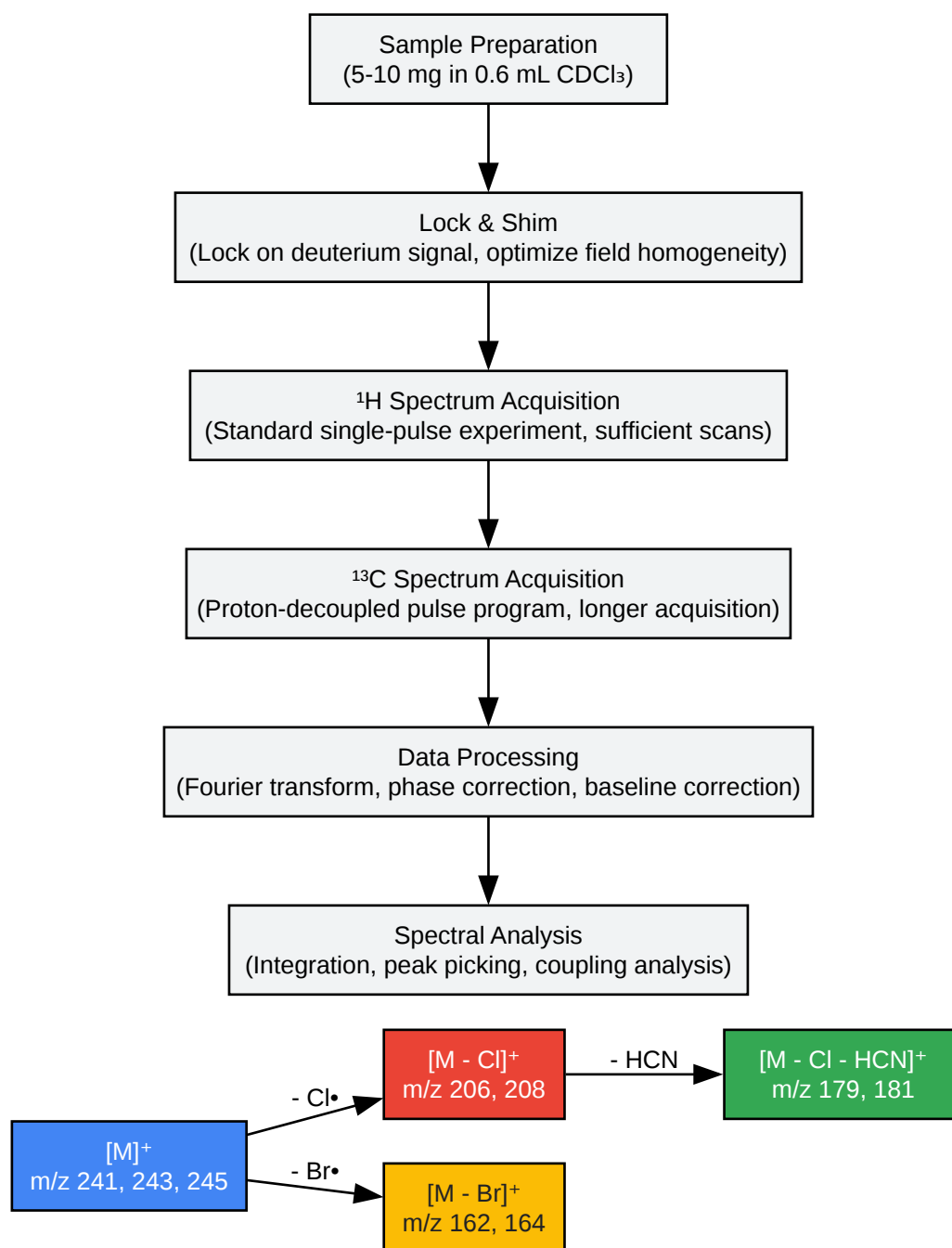
Introduction and Molecular Structure

8-Bromo-2-chloroquinoline is a halogenated heterocyclic aromatic compound. Substituted quinolines are foundational scaffolds in drug development, exhibiting a wide range of biological activities.^[1] The precise placement of bromo and chloro substituents on the quinoline core dramatically influences the molecule's electronic properties and reactivity, making robust analytical characterization essential. Spectroscopic techniques provide a powerful, non-destructive means to confirm the molecular structure with high fidelity. This guide details the predicted spectroscopic signature of **8-Bromo-2-chloroquinoline**.

Molecular Properties:

- Molecular Formula: C₉H₅BrClN
- Molecular Weight: 242.50 g/mol
- Monoisotopic Mass: 240.9294 Da

Below is the chemical structure and numbering scheme for **8-Bromo-2-chloroquinoline**, which will be referenced throughout this guide.



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References

- 1. 8-bromo-2-chloroquinoxaline(1092500-67-8) ¹H NMR [m.chemicalbook.com]
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